1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid
CAS No.: 2092804-77-6
Cat. No.: VC3152102
Molecular Formula: C9H11N3O2
Molecular Weight: 193.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2092804-77-6 |
|---|---|
| Molecular Formula | C9H11N3O2 |
| Molecular Weight | 193.2 g/mol |
| IUPAC Name | 1-ethyl-6-methylimidazo[1,2-b]pyrazole-7-carboxylic acid |
| Standard InChI | InChI=1S/C9H11N3O2/c1-3-11-4-5-12-8(11)7(9(13)14)6(2)10-12/h4-5H,3H2,1-2H3,(H,13,14) |
| Standard InChI Key | LKWTWKHOHSHPOH-UHFFFAOYSA-N |
| SMILES | CCN1C=CN2C1=C(C(=N2)C)C(=O)O |
| Canonical SMILES | CCN1C=CN2C1=C(C(=N2)C)C(=O)O |
Introduction
1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid is a heterocyclic compound belonging to the imidazo[1,2-b]pyrazole family. This compound features a fused imidazole and pyrazole ring system, which is known for its diverse chemical properties and biological activities. Despite the lack of specific information on this exact compound in the provided search results, related compounds in the imidazo[1,2-b]pyrazole family have been studied for their potential applications in medicinal chemistry, particularly in oncology and immunology.
Synthesis Methods
The synthesis of 1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid would likely involve steps similar to those for related compounds:
-
Formation of the Imidazole Ring: This can be achieved through the condensation of an aldehyde with an amine in the presence of a dehydrating agent.
-
Introduction of the Pyrazole Ring: This involves reacting the imidazole derivative with hydrazine and a suitable carbonyl compound.
-
Functionalization: The ethyl and methyl groups are introduced through subsequent functionalization reactions, such as alkylation.
-
Carboxylic Acid Formation: The carboxylic acid group can be introduced by hydrolysis of an ester precursor.
Biological Activity
Compounds in the imidazo[1,2-b]pyrazole family have shown potential biological activities, including:
-
Induction of Apoptosis: They can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.
-
Differentiation of Myeloid Cells: Derivatives of imidazo[1,2-b]pyrazole can promote differentiation in immature myeloid cells, which is significant for restoring antitumor immunity.
Chemical Reactions
1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid can undergo various chemical reactions:
-
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
-
Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.
-
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and leaving groups.
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | KMnO4, CrO3 | Carboxylic acids, ketones |
| Reduction | LiAlH4, NaBH4 | Alcohols, amines |
| Substitution | Nucleophiles | Substituted derivatives |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume